
N-cyclohexyl-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3,4,5-trimethoxybenzamide (CTM) is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTM belongs to the class of benzamides and is structurally similar to other compounds such as sulpiride and amisulpride. The compound has been synthesized through various methods and has shown promising results in preclinical studies.
Mecanismo De Acción
N-cyclohexyl-3,4,5-trimethoxybenzamide's mechanism of action is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. N-cyclohexyl-3,4,5-trimethoxybenzamide has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of dopamine neurotransmission. By blocking dopamine D2 receptors, N-cyclohexyl-3,4,5-trimethoxybenzamide may reduce the activity of dopamine in certain areas of the brain, leading to its antipsychotic effects.
Biochemical and Physiological Effects
N-cyclohexyl-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. In animal studies, N-cyclohexyl-3,4,5-trimethoxybenzamide has been shown to reduce locomotor activity and induce catalepsy, which are common effects of antipsychotic drugs. N-cyclohexyl-3,4,5-trimethoxybenzamide has also been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, there are also limitations to using N-cyclohexyl-3,4,5-trimethoxybenzamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-3,4,5-trimethoxybenzamide. One area of research is its potential as an antipsychotic drug. More studies are needed to determine its safety and efficacy in humans and to compare it to other antipsychotic drugs. Another area of research is its potential as an analgesic drug. More studies are needed to determine its mechanism of action and to compare it to other analgesic drugs. Additionally, N-cyclohexyl-3,4,5-trimethoxybenzamide's potential as a treatment for other disorders, such as Parkinson's disease and addiction, should be explored.
Métodos De Síntesis
N-cyclohexyl-3,4,5-trimethoxybenzamide can be synthesized through various methods, including the reaction of 3,4,5-trimethoxybenzoic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-cyclohexyl-3,4,5-trimethoxybenzamide as a white crystalline powder with a melting point of 133-135°C. Other methods of synthesis include the reaction of 3,4,5-trimethoxybenzoyl chloride with cyclohexylamine and the reaction of 3,4,5-trimethoxybenzoic acid with cyclohexyl isocyanate.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic properties in various scientific research applications. One area of research is its use as an antipsychotic agent. Studies have shown that N-cyclohexyl-3,4,5-trimethoxybenzamide has a similar mechanism of action to other benzamides such as sulpiride and amisulpride, which are used as antipsychotic drugs. N-cyclohexyl-3,4,5-trimethoxybenzamide has been shown to have a high affinity for dopamine D2 receptors and may have fewer side effects compared to other antipsychotic drugs.
Another area of research is N-cyclohexyl-3,4,5-trimethoxybenzamide's potential as an analgesic agent. Studies have shown that N-cyclohexyl-3,4,5-trimethoxybenzamide has analgesic effects in animal models of pain. N-cyclohexyl-3,4,5-trimethoxybenzamide may act by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
Propiedades
Número CAS |
5364-64-7 |
|---|---|
Nombre del producto |
N-cyclohexyl-3,4,5-trimethoxybenzamide |
Fórmula molecular |
C16H23NO4 |
Peso molecular |
293.36 g/mol |
Nombre IUPAC |
N-cyclohexyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H23NO4/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,17,18) |
Clave InChI |
BPWZQWPIHMSFMM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCC2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCCC2 |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





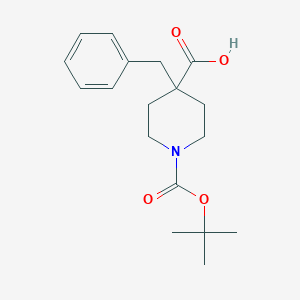
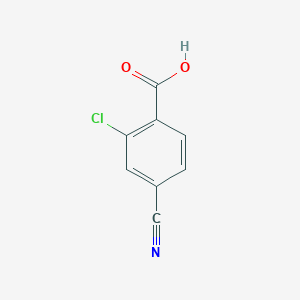
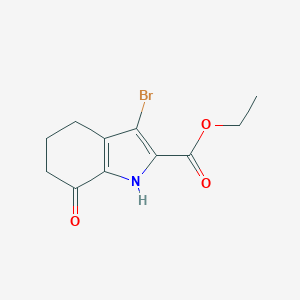

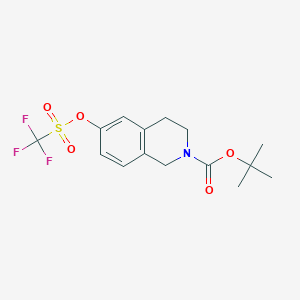




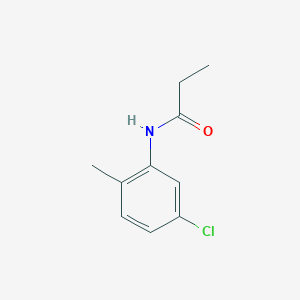
![5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B185053.png)
